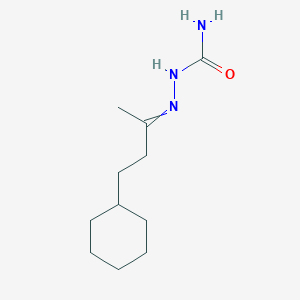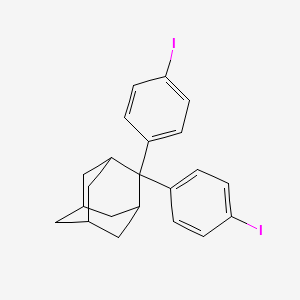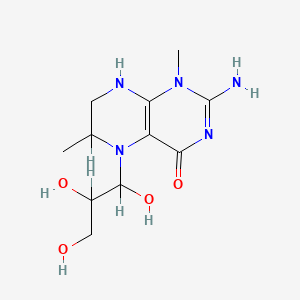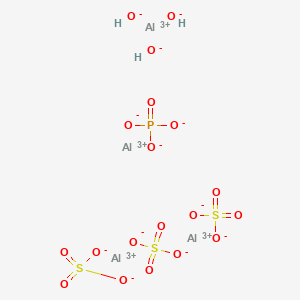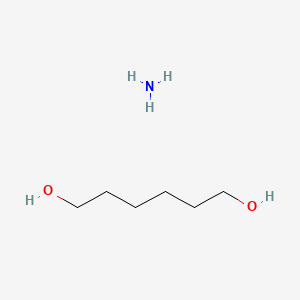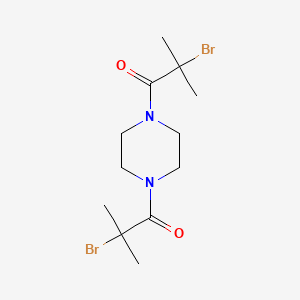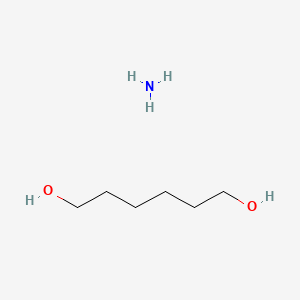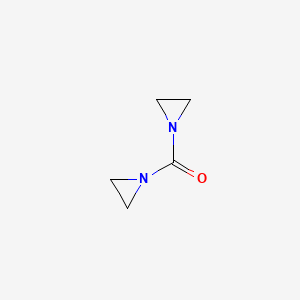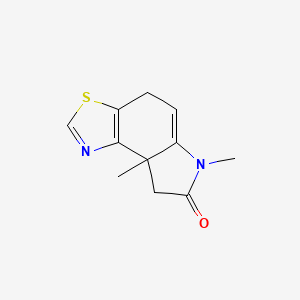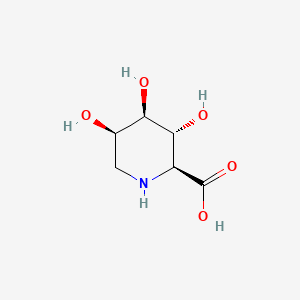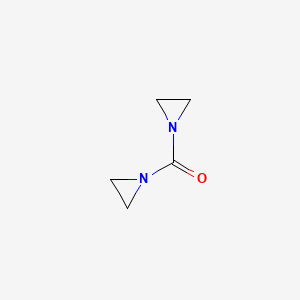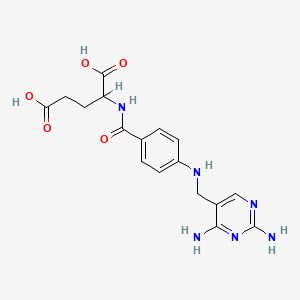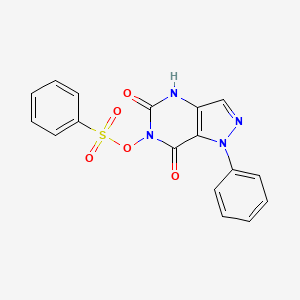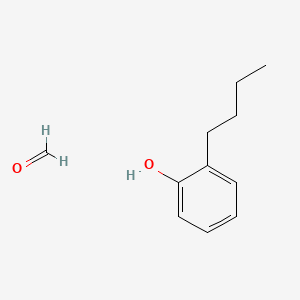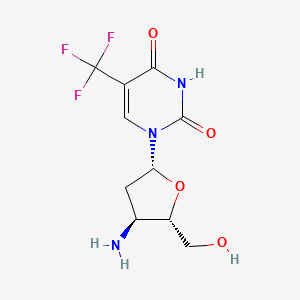
Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3’-NH23-5-CF3-ddU” is a synthetic nucleoside analog It is characterized by the presence of a trifluoromethyl group at the 5-position and an amino group at the 3’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3’-NH23-5-CF3-ddU” typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of “3’-NH23-5-CF3-ddU” would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a difluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms.
Substitution: Substituted products with different nucleophiles attached to the amino group.
Aplicaciones Científicas De Investigación
Chemistry
“3’-NH23-5-CF3-ddU” is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination .
Medicine
The compound is being investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development .
Industry
In the industrial sector, “3’-NH23-5-CF3-ddU” can be used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of “3’-NH23-5-CF3-ddU” involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal synthesis of DNA or RNA, leading to chain termination. This is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparación Con Compuestos Similares
Similar Compounds
3’-NH23-5-CF3-ddC: Similar structure but with a cytosine base instead of uracil.
3’-NH23-5-CF3-ddA: Similar structure but with an adenine base.
3’-NH23-5-CF3-ddG: Similar structure but with a guanine base.
Uniqueness
“3’-NH23-5-CF3-ddU” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the amino group increases its reactivity in nucleophilic substitution reactions .
Propiedades
Número CAS |
87190-85-0 |
|---|---|
Fórmula molecular |
C10H12F3N3O4 |
Peso molecular |
295.22 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1 |
Clave InChI |
XMGRPHZCXLUGMR-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


